molecular formula C18H13N3O2S B2442956 N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1206998-03-9

N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2442956
CAS RN: 1206998-03-9
M. Wt: 335.38
InChI Key: JVHCVCZHZCPPPI-UHFFFAOYSA-N
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Description

“N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that exhibits promising properties for application in biomedical research. It is a benzothiazole derivative, which are known to have diverse biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring in the molecule is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of the thiazole ring in the molecule allows it to undergo various types of reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antioxidant Properties

Thiazoles have been investigated for their antioxidant potential. These compounds scavenge free radicals, protecting cells from oxidative damage. While specific studies on this compound are limited, its structural features suggest potential antioxidant activity. Further research is needed to explore its efficacy in this regard .

Antitumor and Cytotoxic Activity

Thiazoles have shown promise as antitumor and cytotoxic agents. While our compound lacks specific data, its structure aligns with known cytotoxic molecules. Investigating its effects on cancer cell lines could yield valuable insights .

Mechanism of Action

Target of Action

The compound, also known as N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For example, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation and pain

Biochemical Pathways

Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain, by inhibiting the COX-1 enzyme .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity and boiling point, can influence its pharmacokinetic properties

Result of Action

Thiazole derivatives have been found to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its structure, functional groups, and the nature of its interaction with its targets.

Future Directions

Benzothiazole derivatives, such as “N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide”, show promise in various fields of biomedical research due to their diverse biological activities . Future research may focus on optimizing the synthesis process, exploring their mechanisms of action, and assessing their potential as therapeutic agents.

properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-17(18-20-14-8-4-5-9-16(14)24-18)19-11-13-10-15(23-21-13)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHCVCZHZCPPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

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